6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid 6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17764481
InChI: InChI=1S/C9H4F3NO2S/c10-9(11,12)6-2-1-4-3-5(8(14)15)16-7(4)13-6/h1-3H,(H,14,15)
SMILES:
Molecular Formula: C9H4F3NO2S
Molecular Weight: 247.20 g/mol

6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC17764481

Molecular Formula: C9H4F3NO2S

Molecular Weight: 247.20 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid -

Specification

Molecular Formula C9H4F3NO2S
Molecular Weight 247.20 g/mol
IUPAC Name 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C9H4F3NO2S/c10-9(11,12)6-2-1-4-3-5(8(14)15)16-7(4)13-6/h1-3H,(H,14,15)
Standard InChI Key FSEUOIPZADGYNN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C1C=C(S2)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid belongs to the thienopyridine class of heterocycles, which merge the electronic properties of thiophene and pyridine. The IUPAC name derives from the fused bicyclic system: the thieno[2,3-b]pyridine core indicates a thiophene ring fused to a pyridine ring at the 2,3- and b-positions, respectively. Substituents include a carboxylic acid group at position 2 and a trifluoromethyl (-CF₃) group at position 6.

Molecular Formula and Physicochemical Properties

The molecular formula is C₉H₄F₃NO₂S, with a molecular weight of 263.2 g/mol. Key physicochemical properties inferred from analogs include:

  • Melting Point: 159–162°C (observed in structurally similar compounds) .

  • Solubility: Limited aqueous solubility due to the hydrophobic trifluoromethyl group; soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).

  • Stability: The trifluoromethyl group enhances metabolic stability and resistance to oxidative degradation .

The crystal structure of related compounds reveals planar aromatic systems with intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen atoms, contributing to rigidity .

Synthesis and Derivative Formation

Core Synthesis Strategies

The thieno[2,3-b]pyridine scaffold is typically constructed via cyclization reactions. A representative route involves:

  • Thiophene-Pyridine Fusion: Reacting 3-cyano-6-substituted pyridine-2(1H)-thiones with ethyl chloroacetate under basic conditions to form ethyl thieno[2,3-b]pyridine-2-carboxylates .

  • Functionalization: Introducing the trifluoromethyl group via nucleophilic substitution or Friedel-Crafts alkylation. For example, treatment with trifluoromethylating agents (e.g., TMSCF₃) in the presence of a Lewis acid .

  • Hydrolysis: Converting ester intermediates to carboxylic acids using aqueous NaOH or HCl .

Scheme 1: Simplified Synthesis Pathway

  • Cyclization:

    Pyridine-thione+Ethyl chloroacetateBaseEthyl thieno[2,3-b]pyridine-2-carboxylate\text{Pyridine-thione} + \text{Ethyl chloroacetate} \xrightarrow{\text{Base}} \text{Ethyl thieno[2,3-b]pyridine-2-carboxylate}
  • Trifluoromethylation:

    Intermediate+CF₃ sourceCatalyst6-CF₃-substituted derivative\text{Intermediate} + \text{CF₃ source} \xrightarrow{\text{Catalyst}} \text{6-CF₃-substituted derivative}
  • Ester Hydrolysis:

    EsterNaOH/H₂OCarboxylic acid\text{Ester} \xrightarrow{\text{NaOH/H₂O}} \text{Carboxylic acid}

Derivative Libraries

Modifications at the 3- and 4-positions of the thienopyridine core have been explored to enhance bioactivity:

  • Amide Formation: Coupling the carboxylic acid with amines using HATU/DIEA, yielding carboxamides with improved antimycobacterial activity (e.g., IC₉₀ = 1.2 μM against M. tuberculosis) .

  • Hydrazide Derivatives: Reaction with hydrazine hydrate produces carbohydrazides, which can cyclize to form triazolo or thiadiazolo fused systems .

Pharmacological Activity and Mechanism

CompoundM. tuberculosis IC₉₀ (μM)HepG2 IC₅₀ (μM)Selectivity Index (SI)
17af1.21915
17p0.6881129
Parent Carboxylic Acid>100>100N/A

Cytotoxicity and Selectivity

While the carboxylic acid itself shows minimal cytotoxicity (IC₅₀ > 100 μM), its amide derivatives exhibit moderate toxicity in HepG2 cells (e.g., 17af IC₅₀ = 19 μM) . The trifluoromethyl group may contribute to off-target effects by interacting with hepatic enzymes.

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacement: The thienopyridine core serves as a bioisostere for quinoline or isoquinoline moieties, offering improved solubility and reduced phototoxicity.

  • Prodrug Development: Ester prodrugs (e.g., ethyl carboxylates) enhance oral bioavailability, as demonstrated in preclinical models .

Material Science Applications

  • Electron-Deficient Scaffolds: The electron-withdrawing -CF₃ group makes these compounds candidates for organic semiconductors or non-linear optical materials.

Future Directions

  • Target Identification: Elucidate the molecular target of 6-CF₃ derivatives in M. tuberculosis via proteomic studies.

  • Optimization: Develop analogs with reduced cytotoxicity by modifying the 3-amino group or introducing polar substituents.

  • Formulation: Explore nanoparticle-based delivery systems to improve aqueous solubility and target specificity.

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